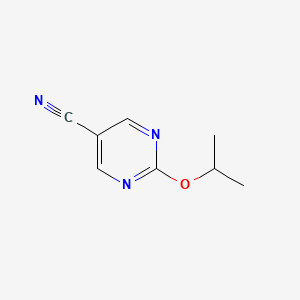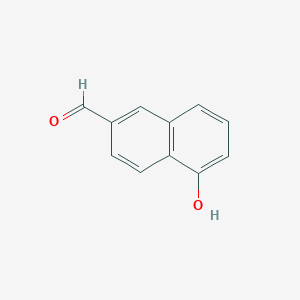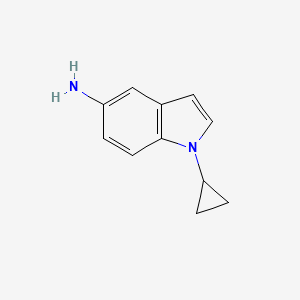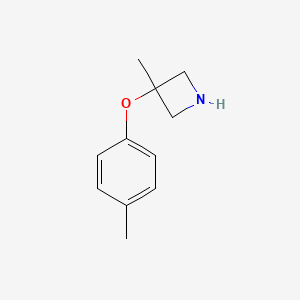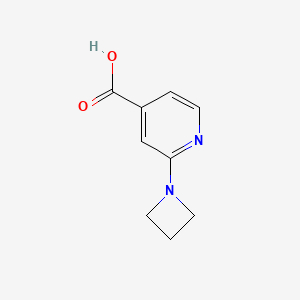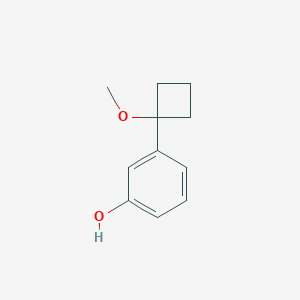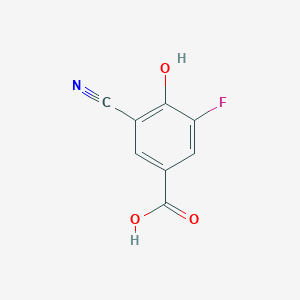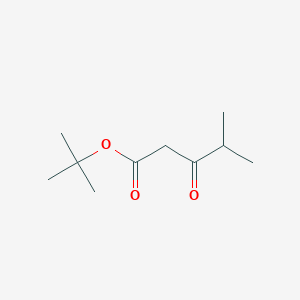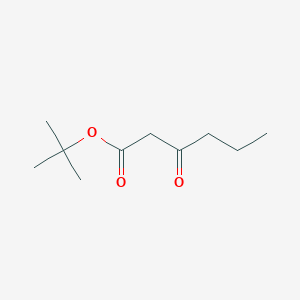![molecular formula C9H9FN2O B8012104 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B8012104.png)
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a fluorine atom at the 7th position of the imidazo[1,2-a]pyridine ring and an ethanol group at the 2nd position. Imidazopyridines are known for their unique electronic and chemical properties, making them valuable in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde and an isocyanide in the presence of a catalyst. The reaction conditions often include the use of a non-nucleophilic alcoholic solvent like tert-butanol to increase the yield by reducing competing intermolecular reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of robust synthetic methodologies are likely employed to ensure high yield and purity. The scalability of these reactions makes them suitable for industrial applications.
化学反応の分析
Types of Reactions
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine ring can undergo reduction under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)acetaldehyde or 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy. The imidazo[1,2-a]pyridine ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid
- 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
Uniqueness
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol is unique due to the specific positioning of the fluorine atom and the ethanol group, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-1-3-12-6-8(2-4-13)11-9(12)5-7/h1,3,5-6,13H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFCNQCABDNBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
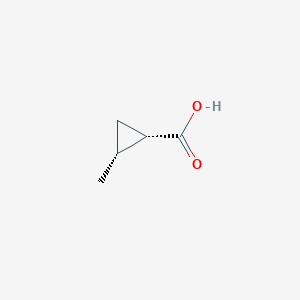
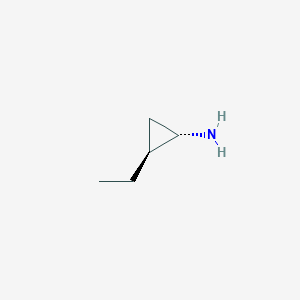
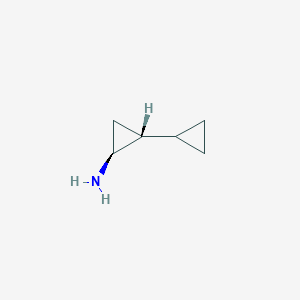
![2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B8012051.png)
